Cas no 400075-90-3 (6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole)

6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole is a specialized organic compound with a unique structure. This compound exhibits notable reactivity and stability, making it suitable for a range of chemical syntheses and applications. Its chlorinated and pyridinyl substituents contribute to its distinctive properties, offering opportunities for further functionalization and utilization in pharmaceutical and material science research.
6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole structure
400075-90-3 structure
Product Name:6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole
CAS No:400075-90-3
MF:C13H9ClN2OS
MW:276.741360425949
CID:6786489
PubChem ID:1490132
Update Time:2025-06-18

6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS005077682
    • 6-chloro-2-(2-methoxypyridin-3-yl)-1,3-benzothiazole
    • 11J-321S
    • 6-chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole
    • 400075-90-3
    • 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole
    • Inchi: 1S/C13H9ClN2OS/c1-17-12-9(3-2-6-15-12)13-16-10-5-4-8(14)7-11(10)18-13/h2-7H,1H3
    • InChI Key: HFIPBCXJCMMLHT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)SC(C1=CC=CN=C1OC)=N2

Computed Properties

  • Exact Mass: 276.0124118g/mol
  • Monoisotopic Mass: 276.0124118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 63.2Ų

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6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole Related Literature

Additional information on 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole

Introduction to 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole (CAS No. 400075-90-3)

6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole (CAS No. 400075-90-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the benzothiazole class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both chloro and methoxy substituents in the benzothiazole core enhances its reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery.

The structural features of 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole make it an intriguing candidate for further investigation. The chloro group at the 6-position and the methoxy-substituted pyridine ring at the 2-position contribute to its unique electronic and steric properties. These modifications can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. Such characteristics are crucial in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on benzothiazole derivatives due to their demonstrated efficacy in various disease models. For instance, studies have shown that benzothiazole-based compounds can modulate enzyme activity and interfere with signaling pathways involved in cancer progression. The pyridine moiety in 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole may enhance its interaction with specific proteins or enzymes, potentially leading to new therapeutic strategies.

One of the most compelling aspects of this compound is its potential application in oncology research. Benzothiazole derivatives have been explored as inhibitors of kinases and other enzymes that play a critical role in tumor growth and metastasis. The chloro and methoxy groups may serve as pharmacophores that improve binding affinity to these targets. Preliminary computational studies suggest that 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole could exhibit inhibitory activity against several cancer-related proteins.

Furthermore, the compound's structural similarity to known bioactive molecules makes it a promising candidate for structure-activity relationship (SAR) studies. By systematically modifying its core structure or substituents, researchers can gain insights into the key features required for optimal biological activity. This approach is particularly valuable in drug discovery pipelines where rapid optimization is essential.

The synthesis of 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies can be employed to introduce the desired substituents with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the benzothiazole core efficiently. These methods not only enhance yield but also minimize byproduct formation, ensuring a cleaner reaction profile.

From a pharmacokinetic perspective, the presence of polar functional groups like chloro and methoxy can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is critical for evaluating its suitability as a drug candidate. In vitro and in vivo studies are necessary to assess how 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole behaves within biological systems and whether it meets pharmacokinetic requirements for further development.

The compound's potential applications extend beyond oncology. Research has indicated that benzothiazole derivatives may have antimicrobial properties, making them useful in combating resistant bacterial strains or viral infections. The unique combination of substituents in 6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole could enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

In conclusion,6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole (CAS No. 400075-90-3) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its versatile framework allows for diverse functionalization strategies, while its known biological activities provide a strong rationale for further exploration. As research continues to uncover new therapeutic targets and mechanisms,6-Chloro-2-(2-methoxy-3-pyridinyl)-1,3-benzothiazole may emerge as a key player in next-generation drug development.

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